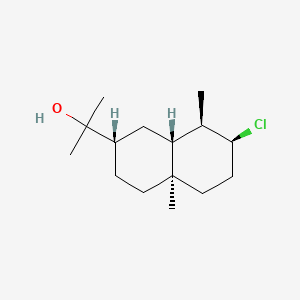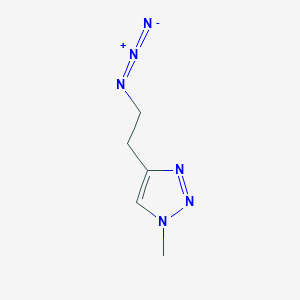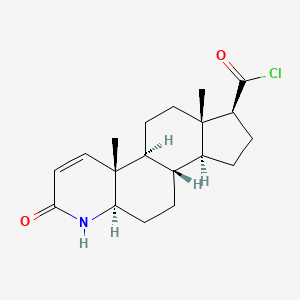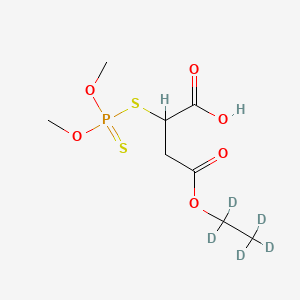
Methyl 2,3,4-tri-O-methylpentopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4-tri-O-methylpentopyranoside: is a chemical compound with the molecular formula C9H18O5 It is a derivative of pentopyranoside, where three hydroxyl groups are methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-methylpentopyranoside typically involves the methylation of pentopyranoside derivatives. One common method is the reaction of pentopyranoside with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3,4-tri-O-methylpentopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pentopyranosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,3,4-tri-O-methylpentopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2,3,4-tri-O-methylpentopyranoside involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, altering their activity. The methyl groups can influence the compound’s binding affinity and specificity, leading to various biochemical effects.
Comparación Con Compuestos Similares
- Methyl 2,3,4-tri-O-methylglucopyranoside
- Methyl 2,3,4-tri-O-methylxylopyranoside
- Methyl 2,3,4-tri-O-methylgalactopyranoside
Comparison: Methyl 2,3,4-tri-O-methylpentopyranoside is unique due to its specific methylation pattern and the pentopyranoside backbone. Compared to similar compounds, it may exhibit different reactivity and binding properties due to the spatial arrangement of the methyl groups. This uniqueness makes it valuable for studying structure-activity relationships and developing specialized applications.
Propiedades
Número CAS |
2876-85-9 |
|---|---|
Fórmula molecular |
C9H18O5 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2,3,4,5-tetramethoxyoxane |
InChI |
InChI=1S/C9H18O5/c1-10-6-5-14-9(13-4)8(12-3)7(6)11-2/h6-9H,5H2,1-4H3 |
Clave InChI |
OQFUMNZJTHPYPI-UHFFFAOYSA-N |
SMILES canónico |
COC1COC(C(C1OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)

![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)


![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)



![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)


